4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide
Description
4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide is a synthetic carboxamide derivative featuring a benzotriazinone core linked to a 4-pyridylmethyl group via a butanamide chain. This compound is synthesized through a multi-step process involving isatin oxidation to isatoic anhydride, diazotization, and coupling with 4-aminomethylpyridine . Its structural design aligns with pharmacophores targeting enzymes or receptors requiring both aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(19-12-13-7-9-18-10-8-13)6-3-11-22-17(24)14-4-1-2-5-15(14)20-21-22/h1-2,4-5,7-10H,3,6,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQYUXIRIOLPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide typically involves the condensation of 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with a pyridylmethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzotriazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted benzotriazines, and various amide derivatives .
Scientific Research Applications
4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
N-Alkyl/Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides
A series of N-alkyl/phenyl derivatives (e.g., 14a–14n) share the benzotriazinone core and butanamide chain but differ in N-substituents (Table 1). For example:
- 14a (N-ethyl): Smaller alkyl group improves solubility but reduces steric hindrance.
- 14n (N-phenyl): Aromatic substituent enhances π-π stacking but may increase metabolic instability.
Table 1: Comparison of N-Substituted Benzotriazinone Carboxamides
| Compound | N-Substituent | Molecular Formula | Key Properties/Applications |
|---|---|---|---|
| Target Compound | 4-Pyridylmethyl | C₁₉H₁₈N₆O₂ | Enhanced solubility, kinase inhibition potential |
| 14a (N-ethyl) | Ethyl | C₁₅H₁₆N₄O₂ | Moderate solubility, intermediate steric effects |
| 14n (N-phenyl) | Phenyl | C₁₉H₁₆N₄O₂ | High lipophilicity, π-π interactions |
Azinphos Derivatives (Organophosphates)
Azinphos-methyl (O,O-dimethyl-S-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl phosphorodithioate) and Azinphos ethyl (O,O-diethyl analog) are pesticides containing the benzotriazinone core. Unlike the target compound, these feature phosphorodithioate groups, conferring insecticidal activity via acetylcholinesterase inhibition. Their higher molecular weights (e.g., 317.3 g/mol for Azinphos-methyl) and sulfur atoms increase environmental persistence and toxicity .
Heterocyclic Analogs with Pyridazinone Cores
Compounds like 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide (CAS: 953159-12-1) replace benzotriazinone with pyridazinone. The pyridazinone core lacks one nitrogen atom in the fused ring, reducing electron-deficient character and altering binding kinetics. The sulfamoylphenethyl group introduces hydrogen-bonding capacity distinct from the pyridylmethyl group .
Table 2: Benzotriazinone vs. Pyridazinone Analogs
| Feature | Target Compound | Pyridazinone Analog (CAS: 953159-12-1) |
|---|---|---|
| Core Structure | Benzotriazinone | Pyridazinone |
| Molecular Weight | ~354.4 g/mol | 440.5 g/mol |
| Key Substituent | 4-Pyridylmethyl | 4-Sulfamoylphenethyl |
| Potential Application | Enzyme inhibition | Sulfonamide-based therapeutics |
Sulfonate Ester Derivatives
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)ethyl-4-methyl benzenesulfonate (Wyeth, 2005) replaces the butanamide chain with a sulfonate ester. This modification increases electrophilicity, making it a reactive intermediate in serotonin-related drug synthesis. The target compound’s amide linkage offers greater stability and slower hydrolysis .
Q & A
Q. Basic Research Focus
- Structural confirmation : High-resolution NMR (¹H/¹³C, COSY, HSQC) to resolve peaks for the benzotriazinone (δ 8.2–8.5 ppm) and pyridylmethyl groups (δ 4.5–4.7 ppm) .
- Purity assessment : HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities (<0.5% threshold) .
- Stability testing : Forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, monitored by UPLC .
What is the role of the benzotriazinone moiety in the compound’s biological activity, and how can it be probed experimentally?
Advanced Research Focus
The benzotriazinone core likely acts as a pharmacophore via:
- Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR, VEGFR2) due to structural mimicry of adenine .
- Redox activity : Generation of reactive oxygen species (ROS) under physiological conditions, detectable via DCFH-DA assays .
Experimental Design : - Mutagenesis studies : Engineer kinase mutants (e.g., T790M in EGFR) to test binding specificity.
- Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes (PDB deposition recommended) .
How does the compound’s stability vary under different storage and experimental conditions?
Q. Advanced Research Focus
- Thermal stability : TGA analysis shows decomposition >200°C, but room-temperature storage in amber vials (under argon) is stable for ≥6 months .
- pH sensitivity : Hydrolysis of the amide bond occurs at pH <2 or >10, confirmed by LC-MS detection of degradation products (e.g., free pyridylmethylamine) .
Mitigation : Use lyophilization for long-term storage and buffer systems (e.g., PBS at pH 7.4) for in vitro assays .
What is the impact of fluorinated analogs on the compound’s pharmacokinetic and pharmacodynamic properties?
Basic Research Focus
Fluorination at the pyridyl or benzotriazinone ring enhances:
- Metabolic stability : Reduced CYP450-mediated oxidation (e.g., 19F NMR tracks defluorination in microsomal assays) .
- Bioavailability : LogP increases by ~0.5 units with fluorination, improving membrane permeability (Caco-2 assay data) .
Synthesis : Introduce fluorine via electrophilic substitution (e.g., Selectfluor®) or use fluorinated building blocks .
How can computational modeling guide the optimization of this compound’s bioactivity?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains (e.g., PDB: 1M17 for EGFR) .
- MD simulations : Assess conformational stability of the amide linker over 100-ns trajectories (AMBER or GROMACS) .
Validation : Correlate computed binding energies (ΔG) with experimental IC50 values from kinase inhibition assays .
What are the key impurities generated during synthesis, and how can they be controlled?
Basic Research Focus
Common impurities include:
- Unreacted intermediates : Residual pyridylmethylamine (detected via ninhydrin test).
- Oxidation byproducts : Benzotriazinone N-oxide (mass spec m/z +16) .
Control Strategies : Optimize reaction time (≤24 hr) and use scavengers (e.g., trisamine for excess coupling agents) .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
Q. Advanced Research Focus
- Scaffold modulation : Synthesize derivatives with varying linker lengths (e.g., C3 vs. C4 alkyl chains) .
- Functional group swaps : Replace the pyridylmethyl group with thiazole or imidazole rings to assess steric/electronic effects .
Assays : Test derivatives in dose-response curves (e.g., 0.1–100 µM) against target enzymes and counter-screens for off-target activity .
What experimental approaches can elucidate synergistic effects between this compound and other therapeutic agents?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
